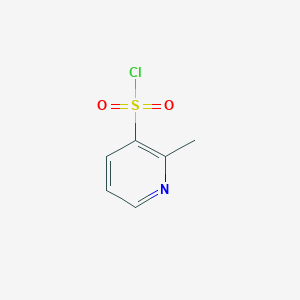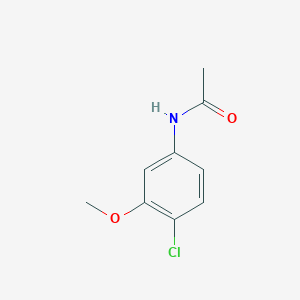
8-Methylquinazoline
Overview
Description
8-Methylquinazoline (8MQ) is a heterocyclic aromatic compound with a unique structure and properties. It is a colorless crystalline solid with a molecular formula of C9H7N3. 8MQ has been widely used in organic synthesis and as a starting material for the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. 8MQ is a versatile synthetic intermediate with a wide range of applications in the chemical industry.
Scientific Research Applications
1. DNA Repair Enzyme Inhibition
8-Methylquinazoline derivatives show potential as inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). This property can be leveraged in clinical studies to understand the role of PARP in drug- and radiation-induced DNA damage. The 8-methylquinazolinones, in particular, are among the most potent PARP inhibitors reported, demonstrating enhanced inhibitory activity in comparison with 8-hydroxy or 8-methoxy groups (Griffin et al., 1998).
2. Treatment of Neurodegenerative Diseases
2-Substituted 8-hydroxyquinolines, related to 8-methylquinazoline, have been proposed for the treatment of Alzheimer's disease. They act as metal chaperones, disaggregating metal-enriched amyloid plaques and inhibiting Cu/Aβ redox chemistry. This shows the potential of 8-hydroxyquinoline derivatives in neuroprotection and neuroregeneration, suggesting a similar potential for 8-methylquinazoline derivatives (Kenche et al., 2013).
3. Anticancer Properties
Compounds containing the 8-hydroxyquinoline nucleus, closely related to 8-methylquinazoline, exhibit a wide range of biological activities, including anticancer effects. These compounds have been used to develop potent lead compounds with good efficacy and low toxicity in cancer treatment. This indicates the potential of 8-methylquinazoline in synthesizing novel anticancer agents (Saadeh et al., 2020).
4. Antiparasitic Activities
8-Aminoquinolines, a class that includes 8-methylquinazoline, are known for their broad antiparasitic utility. They have shown efficacy in treating diseases like malaria and pneumocystis pneumonia. The enantiomers of these compounds demonstrate different efficacy and toxicity profiles, which is crucial in determining their therapeutic window (Nanayakkara et al., 2008).
5. Antimicrobial and Antifungal Effects
The 8-hydroxyquinoline scaffold, closely related to 8-methylquinazoline, is known for its antimicrobial and antifungal properties. This suggests potential applications of 8-methylquinazoline in developing new antimicrobial and antifungal agents. The broad spectrum of activity of these derivatives is often associated with their ability to chelate metal ions or intercalate into DNA (Krawczyk et al., 2019).
properties
IUPAC Name |
8-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-3-2-4-8-5-10-6-11-9(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKASWOGQJXWOHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617818 | |
| Record name | 8-Methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylquinazoline | |
CAS RN |
7557-03-1 | |
| Record name | 8-Methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

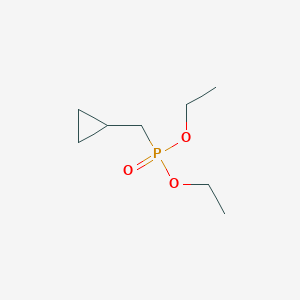
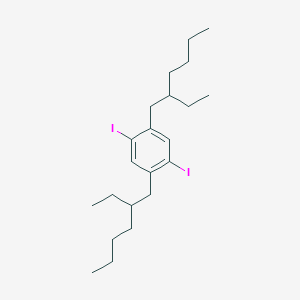
![5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid](/img/structure/B1603637.png)


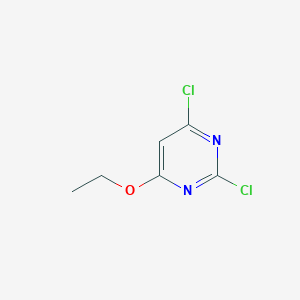
![6,7-Dihydro-4H-pyrano[4,3-D]1,3-thiazole-2-carboxylic acid](/img/structure/B1603644.png)



